
2-(シクロプロピルメトキシ)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)ethan-1-ol is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound features a cyclopropylmethoxy group attached to an ethan-1-ol backbone, making it a versatile building block in organic chemistry.
科学的研究の応用
2-(Cyclopropylmethoxy)ethan-1-ol is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that ethanol, a related compound, interacts with several targets in the body, including gaba receptors, glycine receptors, and nmda receptors . These receptors play crucial roles in the central nervous system, influencing processes such as neurotransmission, motor control, and cognitive functions .
Mode of Action
It binds to GABA and glycine receptors, enhancing their inhibitory effects on the central nervous system . Ethanol also inhibits the functioning of NMDA receptors . These interactions result in changes in neuronal activity, leading to the sedative effects commonly associated with ethanol .
Biochemical Pathways
Ethanol, a related compound, is known to be metabolized primarily through the alcohol dehydrogenase (adh) pathway and the cytochrome p450 (cyp) 2e1 pathway . These pathways convert ethanol into acetaldehyde and then into acetate, a less toxic compound .
Pharmacokinetics
Ethanol, a related compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
A related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has been synthesized and examined for its antibacterial activity . This suggests that 2-(Cyclopropylmethoxy)ethanol may also have potential antibacterial effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)ethan-1-ol typically involves the reaction of cyclopropylmethanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol attacks the ethylene oxide, resulting in the formation of 2-(cyclopropylmethoxy)ethan-1-ol.
Industrial Production Methods
Industrial production of 2-(cyclopropylmethoxy)ethan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropylmethoxyethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Cyclopropylmethoxyacetic acid.
Reduction: Cyclopropylmethoxyethane.
Substitution: Cyclopropylmethoxyethyl chloride or bromide.
類似化合物との比較
Similar Compounds
2-(Cyclopropylmethoxy)ethanol: Similar structure but with a different functional group.
2-(Cyclopropylmethoxy)ethylamine: Contains an amine group instead of a hydroxyl group.
2-(Cyclopropylmethoxy)acetic acid: An oxidized form of 2-(cyclopropylmethoxy)ethan-1-ol.
Uniqueness
2-(Cyclopropylmethoxy)ethan-1-ol is unique due to its specific combination of the cyclopropylmethoxy group and ethan-1-ol backbone. This structure imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
特性
IUPAC Name |
2-(cyclopropylmethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-4-8-5-6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSXEGANJJZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56988-03-5 |
Source


|
| Record name | 2-(cyclopropylmethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)
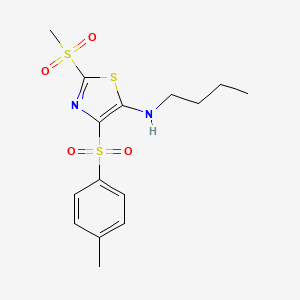
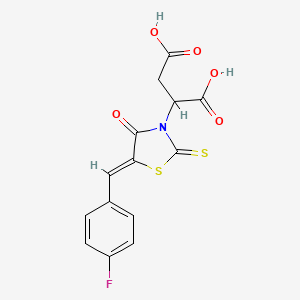
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
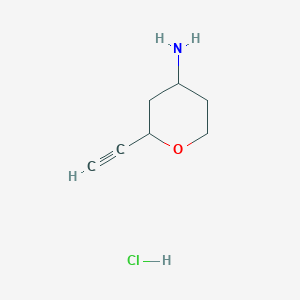
![N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2494079.png)
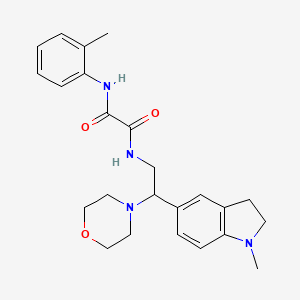
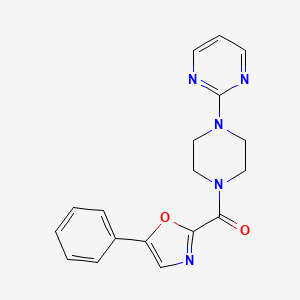
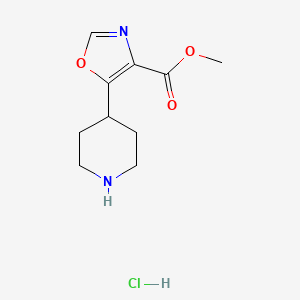
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide](/img/structure/B2494089.png)

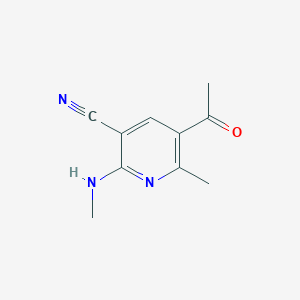
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2494093.png)
